molecular formula C9H8BrN3O2S B14355314 Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate CAS No. 91545-53-8

Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate

Cat. No.: B14355314
CAS No.: 91545-53-8
M. Wt: 302.15 g/mol
InChI Key: OVLUPRJLPKTAHB-UHFFFAOYSA-N
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Description

Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate is a chemical compound with the molecular formula C₉H₈BrN₃O₂S. It is characterized by the presence of an azido group, a brominated thiophene ring, and an enoate ester.

Preparation Methods

The synthesis of Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, while the brominated thiophene ring can engage in various substitution reactions. These interactions can lead to the formation of new compounds with desired properties .

Comparison with Similar Compounds

Ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate can be compared with other enoate esters and azido compounds:

Properties

CAS No.

91545-53-8

Molecular Formula

C9H8BrN3O2S

Molecular Weight

302.15 g/mol

IUPAC Name

ethyl 2-azido-3-(5-bromothiophen-3-yl)prop-2-enoate

InChI

InChI=1S/C9H8BrN3O2S/c1-2-15-9(14)7(12-13-11)3-6-4-8(10)16-5-6/h3-5H,2H2,1H3

InChI Key

OVLUPRJLPKTAHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CSC(=C1)Br)N=[N+]=[N-]

Origin of Product

United States

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